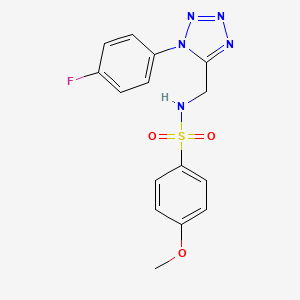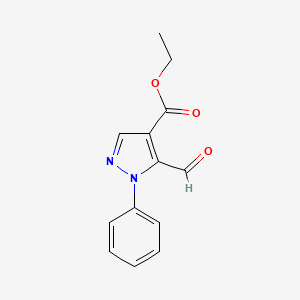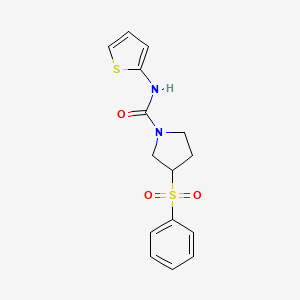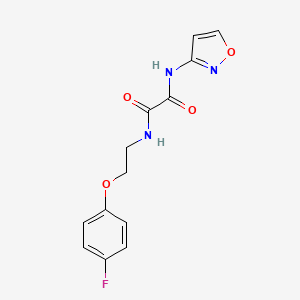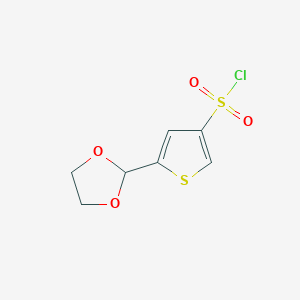
5-(1,3-Dioxolan-2-yl)thiophene-3-sulfonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(1,3-Dioxolan-2-yl)thiophene-3-sulfonyl chloride is a chemical compound with the CAS Number: 2241140-95-2 . It has a molecular weight of 254.71 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H7ClO4S2/c8-14(9,10)5-3-6(13-4-5)7-11-1-2-12-7/h3-4,7H,1-2H2 . This code provides a unique representation of the molecule’s structure.Aplicaciones Científicas De Investigación
Antioxidant Activity
A notable application of thiophenyl-chalcone derivatives, which includes compounds like 5-(1,3-Dioxolan-2-yl)thiophene-3-sulfonyl chloride, is in the area of antioxidant activity. Sönmez, Gür, and Sahin (2023) synthesized a series of thiophenyl-chalcones and evaluated their DPPH and ABTS activities. They found that these compounds exhibited significant antioxidant activity. Specifically, one derivative demonstrated higher ABTS activity than quercetin, a well-known antioxidant agent (Sönmez, Gür, & Sahin, 2023).
Synthesis and Reactivity
Pevzner (2001) investigated the reaction of formylfurancarboxylates with ethylene glycol, which forms compounds including (1,3-dioxolan-2-yl)furancarboxylates. These compounds, upon reduction, preserve the dioxolane ring, highlighting the stability and reactivity of this functional group in synthetic chemistry (Pevzner, 2001).
Solid-Phase Synthesis
Holte, Thijs, and Zwanenburg (1998) used polymer-supported sulfonyl chloride in the solid-phase synthesis of disubstituted 1,3-oxazolidin-2-ones. This approach, which could potentially involve this compound, allows for the preparation of compounds with high enantiopurity, important in drug development (Holte, Thijs, & Zwanenburg, 1998).
Cytotoxicity Studies
Arsenyan, Rubina, and Domracheva (2016) studied the cytotoxicity of compounds synthesized from thiophene-2-sulfonamides, which are structurally related to this compound. This study highlights the potential application of such compounds in evaluating cytotoxicity against various cancer cell lines (Arsenyan, Rubina, & Domracheva, 2016).
Propiedades
IUPAC Name |
5-(1,3-dioxolan-2-yl)thiophene-3-sulfonyl chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClO4S2/c8-14(9,10)5-3-6(13-4-5)7-11-1-2-12-7/h3-4,7H,1-2H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNNTXNSTMRXHOY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)C2=CC(=CS2)S(=O)(=O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClO4S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(1-cyanocyclobutyl)-N-methyl-3-[(pyrimidin-2-ylsulfanyl)methyl]-1-benzofuran-2-carboxamide](/img/structure/B2408528.png)

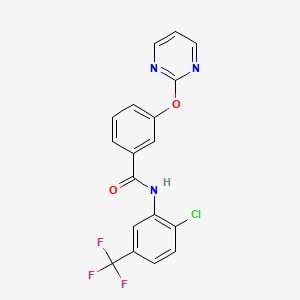
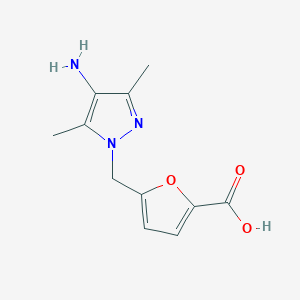

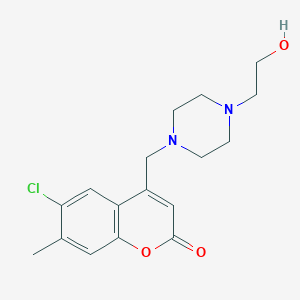
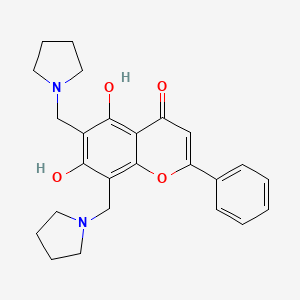
![N-(3-chlorophenyl)-2-(2-methyl-4-oxo-7-(p-tolyl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2408539.png)

